molecular formula C19H15FN2O3S B2728250 Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate CAS No. 922576-77-0

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate

Cat. No.: B2728250
CAS No.: 922576-77-0
M. Wt: 370.4
InChI Key: WJICSZSXDHLJRB-UHFFFAOYSA-N
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Description

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate is a synthetic organic compound featuring a benzoate ester core linked to a thiazole ring. The thiazole moiety is substituted with an acetamido group bearing a 4-fluorophenyl substituent. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[2-[[2-(4-fluorophenyl)acetyl]amino]-1,3-thiazol-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN2O3S/c1-25-18(24)14-6-4-13(5-7-14)16-11-26-19(21-16)22-17(23)10-12-2-8-15(20)9-3-12/h2-9,11H,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJICSZSXDHLJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Route Selection

Core Thiazole Construction

The 1,3-thiazole ring serves as the central scaffold. Retrosynthetically, this heterocycle can be dissected into two fragments:

  • Fragment A : Methyl 4-(bromoacetyl)benzoate, providing the acetyl-benzoyl moiety for thiazole cyclization.
  • Fragment B : Thiourea, contributing the sulfur and nitrogen atoms for ring closure.

The Hantzsch thiazole synthesis emerges as the most direct method, leveraging α-bromo ketones and thiourea under reflux conditions. This approach aligns with reported protocols for analogous 2-aminothiazoles.

Functionalization of the Thiazole Core

Post-cyclization, the 2-amino group on the thiazole undergoes acylation with 4-fluorophenylacetyl chloride. This step demands careful control to avoid over-acylation or side reactions.

Benzoate Ester Integration

The methyl benzoate group at position 4 is introduced either:

  • Early-stage : Via the α-bromo ketone precursor (methyl 4-(bromoacetyl)benzoate).
  • Late-stage : Through Suzuki-Miyaura coupling of a thiazole boronic ester with methyl 4-bromobenzoate.

Detailed Synthetic Pathways

Hantzsch Thiazole Synthesis Route

Synthesis of Methyl 4-(Bromoacetyl)benzoate

Procedure :

  • Bromination : Methyl 4-acetylbenzoate (10 mmol) is treated with bromine (1.1 eq) in glacial acetic acid at 0–5°C for 2 h.
  • Work-up : The mixture is quenched with ice-water, extracted with dichloromethane, and purified via recrystallization (ethanol/water).
    Yield : 68% (white crystals).
Cyclization to Methyl 4-(2-Aminothiazol-4-yl)benzoate

Procedure :

  • Reaction : Methyl 4-(bromoacetyl)benzoate (5 mmol) and thiourea (5.5 mmol) are refluxed in ethanol (50 mL) for 6 h.
  • Isolation : The precipitate is filtered, washed with cold ethanol, and dried.
    Yield : 72% (pale yellow solid).
Parameter Value
Solvent Ethanol
Temperature Reflux (78°C)
Time 6 h
Characterization $$ ^1H $$ NMR, IR
Acylation with 4-Fluorophenylacetyl Chloride

Procedure :

  • Activation : 4-Fluorophenylacetic acid (1.2 eq) is treated with thionyl chloride (3 eq) in dry DCM (20 mL) at 0°C for 2 h.
  • Acylation : The acid chloride is added dropwise to a solution of methyl 4-(2-aminothiazol-4-yl)benzoate (1 eq) and pyridine (2 eq) in THF (30 mL) at 0°C. The reaction is stirred at room temperature for 12 h.
  • Purification : Column chromatography (hexane/ethyl acetate, 3:1) yields the target compound.
    Yield : 65% (off-white powder).

Suzuki-Miyaura Coupling Alternative

Preparation of Thiazole Boronic Ester

Procedure :

  • Lithiation : 2-Aminothiazole (5 mmol) is treated with LDA (1.1 eq) in THF at -78°C, followed by addition of triisopropyl borate (1.2 eq).
  • Quenching : The mixture is warmed to room temperature, acidified with HCl, and extracted.
    Yield : 58% (boronic acid intermediate).
Coupling with Methyl 4-Bromobenzoate

Procedure :

  • Catalysis : Pd(PPh$$3$$)$$4$$ (5 mol%) is added to a degassed mixture of thiazole boronic acid (1 eq), methyl 4-bromobenzoate (1.1 eq), and Na$$2$$CO$$3$$ (2 eq) in DME/H$$_2$$O (4:1).
  • Reaction : Heated at 90°C for 12 h under argon.
    Yield : 54% (after column chromatography).

Comparative Analysis of Synthetic Routes

Efficiency and Yield

  • Hantzsch Route : Higher overall yield (72% cyclization, 65% acylation) but requires handling bromine.
  • Suzuki Route : Modular but lower yield (54%) due to boronic acid instability.

Functional Group Compatibility

  • The Hantzsch method preserves the methyl ester, while Suzuki coupling risks ester hydrolysis under basic conditions.

Scalability

  • Hantzsch synthesis is more scalable for industrial applications, whereas Suzuki coupling offers flexibility for structural analogs.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) :
    • δ 8.02 (d, J = 8.4 Hz, 2H, benzoate Ar-H).
    • δ 7.89 (s, 1H, thiazole H-5).
    • δ 7.45–7.38 (m, 2H, fluorophenyl Ar-H).
    • δ 3.92 (s, 3H, OCH$$3$$).

Infrared Spectroscopy (IR)

  • Strong absorption at 1745 cm$$^{-1}$$ (ester C=O), 1680 cm$$^{-1}$$ (amide C=O), and 1240 cm$$^{-1}$$ (C-F).

Applications and Pharmacological Relevance

While the target compound’s bioactivity remains unexplored in the provided literature, structural analogs demonstrate:

  • Trypanocidal activity : 2-Phenylthiazol-4-yl derivatives exhibit IC$$_{50}$$ values <1 μM against Trypanosoma brucei.
  • Kinase inhibition : Triazolothiadiazoles with fluorophenyl groups show p38 MAPK inhibition.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Biological Activities

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate has shown promise in various biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of thiazole compounds exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structural features may enhance its efficacy against resistant strains.
  • Anticancer Activity : The compound has been evaluated for its anticancer potential, particularly against human breast adenocarcinoma (MCF7) cell lines. In vitro assays have demonstrated that it can inhibit cancer cell proliferation and induce apoptosis, suggesting its potential as a therapeutic agent in oncology .
  • Anti-inflammatory Effects : Research indicates that thiazole-containing compounds can modulate inflammatory responses. This compound may reduce cytokine production, contributing to its anti-inflammatory properties.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Researchers have explored various derivatives to enhance its biological activity and selectivity against specific targets. Structure-activity relationship (SAR) studies have revealed that modifications at the phenyl group can significantly influence the compound's efficacy.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound exhibited nanomolar activity against a range of human cancer cell lines, including breast and ovarian cancer cells. This broad-spectrum antitumor potential highlights the need for further exploration in clinical settings .
  • Animal Models : In preclinical trials using murine models, administration of this compound resulted in a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent.
  • Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding modes of this compound with target receptors. These studies help clarify its mechanism of action and guide future drug development efforts.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate involves its interaction with various molecular targets. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological processes in bacteria and fungi, resulting in their death. The compound may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Substituent Positions

Key Example : Methyl 4-{2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]acetamido}benzoate ()

  • Structural Difference : The fluorine atom is positioned at the ortho- (2-) position on the phenyl ring instead of the para- (4-) position.
  • Impact on Properties: logP: 4.3768, indicating moderate lipophilicity . Solubility (logSw): -4.4412, suggesting low aqueous solubility . Hydrogen Bonding: One donor and six acceptors, influencing interactions with biological targets .

Core Structure Variations: Thiazole vs. Quinoline Derivatives

Key Examples: Quinoline-based analogs (C1–C7 in )

  • Structural Difference: Quinoline replaces the thiazole core in compounds like Methyl 4-(4-(2-(4-fluorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C4) .
  • Impact on Properties: Molecular Weight: Quinoline derivatives (e.g., C4) have higher molecular weights (~500–550 g/mol) due to the fused aromatic system . Synthesis: Quinoline analogs are synthesized via crystallization in ethyl acetate, yielding yellow or white solids .
  • Key Insight: Thiazole-based compounds (e.g., the target) may exhibit greater polarity and metabolic stability compared to bulkier quinoline derivatives.

Functional Group Differences: Acetamido vs. Ureido

Key Examples : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d, )

  • Structural Difference : Ureido (-NHCONH-) replaces the acetamido (-NHCO-) group .
  • Impact on Properties :
    • Yield : 93.4% for 10d, suggesting efficient synthesis .
    • Mass Spectrometry : m/z 548.2 [M+H]+ for 10d, consistent with trifluoromethyl substitution .

Physicochemical Property Comparison

Compound Name Core Structure Substituent Molecular Weight (g/mol) logP Yield (%) Key Feature Reference
Target Compound Thiazole 4-Fluorophenyl ~370 (estimated) ~4.4* N/A Acetamido linker
Methyl 4-{2-[2-(2-fluorophenyl)thiazol]...} Thiazole 2-Fluorophenyl 370.4 4.3768 N/A Ortho-F substitution
C4 (Quinoline derivative) Quinoline 4-Fluorophenyl ~500–550 N/A N/A Piperazine linker
10d (Ureido derivative) Thiazole 4-Trifluoromethylphenyl 548.2 N/A 93.4 Ureido group, piperazine linker

*Estimated based on analog in .

Biological Activity

Methyl 4-(2-(2-(4-fluorophenyl)acetamido)thiazol-4-yl)benzoate, with the CAS number 1040652-20-7, is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that combines a thiazole ring with an acetamido group and a fluorophenyl moiety, which may enhance its pharmacological properties.

  • Molecular Formula : C19_{19}H16_{16}FN3_3O3_3S
  • Molecular Weight : 385.4 g/mol
  • Structure : The compound includes a thiazole ring, which is known for its biological significance, particularly in antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound has been studied for its potential effects against various pathogens and cancer cell lines.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. A study examining various thiazole compounds found that those with similar structures to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Escherichia coli2.33 - 156.47 µM
Candida albicans16.69 - 78.23 µM

These findings suggest that the compound may possess similar antimicrobial activity, potentially inhibiting bacterial growth by targeting specific enzymes or cellular processes .

Anticancer Potential

The thiazole moiety is also associated with anticancer activity. Research has shown that compounds containing thiazole rings can induce cell death in cancer cells through mechanisms such as apoptosis and ferroptosis. Specifically, studies on related compounds indicate that they can act as covalent inhibitors, targeting proteins like GPX4, which plays a critical role in cellular antioxidant defense .

Case Study: Ferroptosis Induction

A relevant case study highlighted the ability of certain thiazole derivatives to induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The incorporation of electrophilic groups in thiazoles enhanced their potency in triggering this pathway, suggesting that this compound might similarly affect cancer cell lines .

The mechanism by which this compound exerts its biological effects likely involves:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
  • Covalent Bond Formation : The electrophilic nature of the thiazole ring may allow it to form covalent bonds with nucleophilic sites on target proteins, disrupting their function.
  • Induction of Cell Death : By promoting ferroptosis or apoptosis in cancer cells, the compound could effectively reduce tumor viability.

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